molecular formula C8H12ClNO2S B12075275 3-Amino-4-(thiophen-3-YL)butanoic acid hydrochloride

3-Amino-4-(thiophen-3-YL)butanoic acid hydrochloride

Cat. No.: B12075275
M. Wt: 221.71 g/mol
InChI Key: QDZZLMYYGBIDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-amino-4-(thiophen-3-yl)butanoic acid hydrochloride is a chiral amino acid derivative that features a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the thiophene ring imparts unique electronic properties, making it a valuable building block for various chemical reactions and pharmaceutical developments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-amino-4-(thiophen-3-yl)butanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available thiophene derivatives and amino acids.

    Formation of the Intermediate: The thiophene derivative undergoes a series of reactions, including halogenation and subsequent substitution with an amino group to form the intermediate compound.

    Coupling Reaction: The intermediate is then coupled with a protected amino acid derivative under specific conditions to form the desired product.

    Deprotection and Purification: The final step involves deprotection of the amino acid and purification of the product to obtain ®-3-amino-4-(thiophen-3-yl)butanoic acid hydrochloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

®-3-amino-4-(thiophen-3-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-amino-4-(thiophen-3-yl)butanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study the effects of thiophene-containing amino acids on protein structure and function. It may also serve as a probe for investigating enzyme-substrate interactions.

Medicine

In medicinal chemistry, ®-3-amino-4-(thiophen-3-yl)butanoic acid hydrochloride is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of novel drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes, due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism of action of ®-3-amino-4-(thiophen-3-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the amino acid moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-(thiophen-2-yl)butanoic acid hydrochloride
  • 3-amino-4-(furan-3-yl)butanoic acid hydrochloride
  • 3-amino-4-(pyridin-3-yl)butanoic acid hydrochloride

Uniqueness

®-3-amino-4-(thiophen-3-yl)butanoic acid hydrochloride is unique due to the specific positioning of the thiophene ring, which imparts distinct electronic properties. This makes it particularly valuable for applications requiring precise electronic characteristics, such as in the development of organic electronic materials and specific enzyme inhibitors.

Properties

IUPAC Name

3-amino-4-thiophen-3-ylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c9-7(4-8(10)11)3-6-1-2-12-5-6;/h1-2,5,7H,3-4,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZZLMYYGBIDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.